molecular formula C11H10N3NaO2S B021114 Sulfapyridine sodium CAS No. 127-57-1

Sulfapyridine sodium

Cat. No.: B021114
CAS No.: 127-57-1
M. Wt: 271.27 g/mol
InChI Key: DAINBAXHBFSNCQ-UHFFFAOYSA-N
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Description

Sulfapyridine sodium is a sulfonamide antibacterial medication. It was one of the first-generation sulfonamide antibiotics and was commonly referred to as M&B 693. Although it is no longer prescribed for treating infections in humans, it is still used in veterinary medicine and for treating certain skin diseases such as linear IgA disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfapyridine sodium can be synthesized through the reaction of 2-aminopyridine with 4-aminobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Sulfapyridine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfapyridine sodium has several scientific research applications:

Mechanism of Action

Sulfapyridine sodium acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfapyridine sodium is unique due to its specific use in treating linear IgA disease and its historical significance as one of the first-generation sulfonamide antibiotics. Unlike other sulfonamides, it has a distinct structure that includes a pyridine ring, which contributes to its specific antibacterial properties .

Properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-pyridin-2-ylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N3O2S.Na/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11;/h1-8H,12H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAINBAXHBFSNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059570
Record name Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-57-1
Record name Sulfapyridine sodium [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-N-2-pyridinyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfapyridine sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.410
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Record name SULFAPYRIDINE SODIUM
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sodium sulfapyridine exert its antibacterial effect?

A1: Sodium sulfapyridine, like other sulfonamides, acts as a bacteriostatic agent. While the precise mechanism remains to be fully elucidated, it's understood that sulfonamides interfere with the synthesis of folic acid, a crucial nutrient for bacterial growth, by competitively inhibiting the enzyme dihydropteroate synthetase. []

Q2: Why was sodium sulfapyridine administered intravenously?

A3: The low solubility of sulfapyridine in water posed challenges for parenteral administration. [, ] Sodium sulfapyridine, being highly soluble, allowed for intravenous administration, achieving higher and more rapid blood concentrations compared to oral ingestion, particularly beneficial in severe cases. [, , ]

Q3: Did the route of administration impact sodium sulfapyridine's efficacy?

A4: Research suggests that the intravenous route provided more predictable and rapid attainment of therapeutic blood levels compared to oral administration, which was often erratic and less reliable. [, , , ]

Q4: Were there any alternative routes explored for sodium sulfapyridine administration?

A5: Yes, researchers explored hypodermoclysis and rectal administration of sulfapyridine and its sodium salt to circumvent the challenges of oral intake and provide alternative parenteral routes. [, , ]

Q5: How is sodium sulfapyridine metabolized in the body?

A6: Sodium sulfapyridine is metabolized primarily in the liver, undergoing acetylation to form acetyl sulfapyridine, which is less active and less soluble, potentially leading to kidney damage. [, , ]

Q6: Was the acetylated form of sulfapyridine a concern?

A7: Yes, acetylation of sulfapyridine formed a less soluble metabolite, contributing to kidney complications. [, ] Interestingly, sodium sulfapyridine administration was associated with lower blood levels of acetyl sulfapyridine compared to sulfapyridine itself. []

Q7: What were the main side effects associated with sodium sulfapyridine?

A8: Nausea and vomiting were the most commonly observed side effects, occurring in a significant proportion of treated patients. [] Additionally, sodium sulfapyridine, particularly at high doses, posed risks of kidney damage due to the formation of crystalline aggregates. [, , , ]

Q8: Did sodium sulfapyridine affect any organs other than the kidneys?

A9: Studies in animals showed that sodium sulfapyridine could impact liver glycogen levels and blood sugar. [] Additionally, some animal studies reported interstitial myocarditis associated with sulfonamide administration. [, ]

Q9: Was there any interplay between diet and sodium sulfapyridine toxicity?

A10: Research in rats indicated that diet composition could influence sodium sulfapyridine's effect on liver glycogen and blood sugar levels. [] This highlighted the potential role of dietary factors in modulating drug toxicity.

Q10: What is the molecular formula of sodium sulfapyridine?

A10: The molecular formula of sodium sulfapyridine is C11H11N3O2SNa.

Q11: What makes sodium sulfapyridine more soluble than sulfapyridine?

A12: Sodium sulfapyridine's enhanced solubility is attributed to its ionic nature. The sodium ion (Na+) dissociates in water, creating a charged species that readily interacts with polar water molecules, leading to higher solubility. [, ]

Q12: Could sodium sulfapyridine elicit immunological reactions?

A13: Studies using sulfapyridine conjugated to proteins demonstrated the potential for antibody formation and hypersensitivity reactions. [, ] This highlighted the need to consider immunological responses in drug development and administration.

Q13: Were there any notable drug interactions with sodium sulfapyridine?

A14: Research showed that phenylazo-alpha-alpha-diaminopyridine hydrochloride (Pyridium) reduced the toxicity of sulfadiazine but not sulfanilamide in mice. [] This suggested potential for drug interactions influencing sulfonamide toxicity.

Q14: What led to the decline in sodium sulfapyridine's use?

A15: The development of newer sulfonamides with improved safety profiles, combined with the discovery of penicillin and subsequent generations of antibiotics, led to the gradual decline in sodium sulfapyridine's clinical use. []

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